molecular formula C10H20NO4P B12978783 (6-Methacrylamidohexyl)phosphonic acid

(6-Methacrylamidohexyl)phosphonic acid

Cat. No.: B12978783
M. Wt: 249.24 g/mol
InChI Key: GTUVUWMKSATVPQ-UHFFFAOYSA-N
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Description

(6-Methacrylamidohexyl)phosphonic acid is a phosphonic acid derivative featuring a methacrylamidohexyl group attached to the phosphonic acid moiety. This structure combines the adhesive and polymerizable properties of methacrylate with the chelating and acidic characteristics of phosphonic acid. Such compounds are often utilized in dental materials, coatings, and proton-exchange membranes due to their ability to bond to metal surfaces and participate in polymerization reactions.

Properties

Molecular Formula

C10H20NO4P

Molecular Weight

249.24 g/mol

IUPAC Name

6-(2-methylprop-2-enoylamino)hexylphosphonic acid

InChI

InChI=1S/C10H20NO4P/c1-9(2)10(12)11-7-5-3-4-6-8-16(13,14)15/h1,3-8H2,2H3,(H,11,12)(H2,13,14,15)

InChI Key

GTUVUWMKSATVPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCCCCP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methacrylamidohexyl)phosphonic acid typically involves the reaction of unsaturated alcohols or bromine-containing alcohols with sodium methacrylate in the presence of acetonitrile . The reaction conditions often include the use of a condenser and a round-bottom flask to ensure proper mixing and reaction completion.

Industrial Production Methods

Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two phosphonic acid derivatives and organochlorine compounds. While the latter are unrelated, the former provide structural insights for comparison:

Aluminium Methyl Propylphosphonate (CAS 114076-21-0)

  • Molecular Formula : C₄H₁₀O₃P·1/3Al
  • Structure : A metal salt of methyl propylphosphonate, featuring a propyl chain and methyl ester group bound to phosphorus, with aluminum as a counterion .
  • The aluminum salt form enhances thermal stability, making it suitable as a flame retardant or catalyst, whereas (6-Methacrylamidohexyl)phosphonic acid’s methacrylate group prioritizes adhesion and crosslinking in polymers.
  • Applications: Flame retardants, catalysts, or precursors for inorganic materials .

Hexyl Methylphosphonofluoridate (CAS 113548-89-3)

  • Molecular Formula : C₇H₁₆FO₂P
  • Structure : A fluorinated phosphonate ester with a hexyl chain and methyl group attached to phosphorus .
  • Key Differences :
    • The fluorine substituent increases electrophilicity and reactivity, typical of nerve agent precursors. In contrast, this compound’s phosphonic acid group (-PO(OH)₂) offers chelation and proton conductivity.
    • The absence of a polymerizable methacrylamido group limits its use in coatings or membranes.

Structural and Functional Analysis Table

Compound CAS RN Key Functional Groups Polymerization Potential Primary Applications
This compound N/A Methacrylamidohexyl, -PO(OH)₂ High (methacrylate group) Dental adhesives, proton conductors
Aluminium methyl propylphosphonate 114076-21-0 Propyl, methyl ester, Al³⁺ None Flame retardants, catalysts
Hexyl methylphosphonofluoridate 113548-89-3 Hexyl, fluorine, methyl ester None Chemical intermediates, niche synthesis

Research Findings and Inferred Properties

  • Proton Conductivity: Phosphonic acids are known for proton conductivity in fuel cell membranes. The hexyl chain in this compound may enhance flexibility and water retention compared to shorter-chain analogs, though this is speculative without direct data .
  • Adhesion and Stability : The methacrylamido group enables covalent bonding to substrates and polymerization into robust networks, contrasting with Aluminium methyl propylphosphonate’s ionic stability .

Limitations of Evidence

The provided evidence lacks direct references to this compound, necessitating extrapolation from structurally related phosphonates. Data on proton conductivity, thermal stability, or polymerization efficacy are absent, highlighting the need for targeted studies.

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